2',3'-Dideoxy-2',2'-difluorocytidine
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Overview
Description
2’,3’-Dideoxy-2’,2’-difluorocytidine is a monophosphate derivative of the antiviral and anticancer drug 2’,3’-dideoxycytidine. It is an activator of DNA synthesis, nucleosides, and nucleotides . This compound is known for its high purity and quality, making it suitable for research purposes .
Preparation Methods
The synthesis of 2’,3’-Dideoxy-2’,2’-difluorocytidine involves several steps. The starting material is typically 2’,3’-dideoxycytidine, which undergoes fluorination to introduce the difluoro groups at the 2’ position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2’,3’-Dideoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cytosine derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
2’,3’-Dideoxy-2’,2’-difluorocytidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-2’,2’-difluorocytidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis . The compound also inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
2’,3’-Dideoxy-2’,2’-difluorocytidine is unique due to its difluoro groups at the 2’ position, which enhance its stability and efficacy compared to other similar compounds. Some similar compounds include:
2’,3’-Dideoxycytidine: The parent compound, which lacks the difluoro groups.
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated analog with different substitution patterns.
4’-Azidocytidine: A compound with antiviral activity against hepatitis C virus.
These compounds share similar structural features but differ in their specific chemical modifications and biological activities.
Properties
Molecular Formula |
C9H11F2N3O3 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-amino-1-[3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16) |
InChI Key |
VIRXEXFEGDYSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.